molecular formula C9H18N2O6S B2595013 3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid CAS No. 1266685-66-8

3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid

Cat. No.: B2595013
CAS No.: 1266685-66-8
M. Wt: 282.31
InChI Key: LPWUBJGEUBPERJ-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiolane ring, which is a sulfur-containing five-membered ring, and is combined with oxalic acid, a dicarboxylic acid. The presence of both amino and sulfur groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a thiolane derivative with an aminoethyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione has several scientific research applications, including:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfur groups allow it to form covalent bonds with various biomolecules, potentially altering their function. This interaction can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione include other thiolane derivatives and aminoethyl compounds. Examples include:

  • 2-Aminoethylthiolane
  • Methylaminoethylthiolane
  • Thiolane-1,1-dione derivatives

Uniqueness

What sets 3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione apart from similar compounds is its unique combination of functional groups, which provides it with distinct chemical reactivity and potential applications. The presence of both amino and sulfur groups in the same molecule allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N'-(1,1-dioxothiolan-3-yl)-N'-methylethane-1,2-diamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.C2H2O4/c1-9(4-3-8)7-2-5-12(10,11)6-7;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWUBJGEUBPERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCS(=O)(=O)C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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